molecular formula C26H28F3N5O5 B11187713 N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

Cat. No.: B11187713
M. Wt: 547.5 g/mol
InChI Key: FYHBRGDBKLEORK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl-substituted phenyl group, and a piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxole ring.
  • Introduction of the trifluoromethyl-substituted phenyl group.
  • Coupling of the piperazine moiety.
  • Final acylation to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Halogenation or nitration reagents could be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways or enzyme functions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-(piperazin-1-yl)acetyl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-(4-phenylpiperazin-1-yl)acetyl]acetamide

Uniqueness

The presence of the trifluoromethyl-substituted phenyl group and the specific arrangement of functional groups in N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C26H28F3N5O5

Molecular Weight

547.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C26H28F3N5O5/c27-26(28,29)17-2-1-3-19(12-17)33-10-8-32(9-11-33)15-24(36)34-7-6-30-25(37)20(34)14-23(35)31-18-4-5-21-22(13-18)39-16-38-21/h1-5,12-13,20H,6-11,14-16H2,(H,30,37)(H,31,35)

InChI Key

FYHBRGDBKLEORK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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